molecular formula C18H22N2O B2693853 1-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanone CAS No. 325725-90-4

1-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanone

Cat. No.: B2693853
CAS No.: 325725-90-4
M. Wt: 282.387
InChI Key: OEWICQXKJGEMPB-UHFFFAOYSA-N
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Description

1-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanone is a chemical compound that features a piperazine ring substituted with an ethyl group and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanone typically involves the reaction of 4-ethylpiperazine with 2-bromo-1-naphthalen-1-ylethanone under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthalen-1-ylacetic acid, while reduction could produce 1-(4-ethylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanol.

Scientific Research Applications

1-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 1-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to and modulate the activity of certain receptors in the brain. This interaction can influence various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanone
  • 1-(4-Phenylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanone
  • 1-(4-Benzylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanone

Uniqueness

1-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanone is unique due to the presence of the ethyl group on the piperazine ring, which can influence its binding affinity and selectivity for certain molecular targets. This structural feature may enhance its potential as a therapeutic agent compared to similar compounds.

Properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)-2-naphthalen-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-2-19-10-12-20(13-11-19)18(21)14-16-8-5-7-15-6-3-4-9-17(15)16/h3-9H,2,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWICQXKJGEMPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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